Pinonic acid

Descripción

Historical Context and Discovery

Pinonic acid, first identified in the mid-20th century, emerged as a critical product of α-pinene oxidation during studies on terpene-derived aerosols. Early research focused on its structural elucidation and synthesis pathways, with seminal work by Arcus and Bennett in the 1950s highlighting its formation via ozonolysis of α-pinene. By the 1980s, halogenation studies provided deeper insights into its reactivity, such as the synthesis of chloro- and bromo-derivatives under varying conditions. The compound gained prominence in atmospheric chemistry during the 1990s as a tracer for biogenic secondary organic aerosols (SOA), driven by advancements in mass spectrometry and chromatography.

Significance in Atmospheric Chemistry

This compound plays a pivotal role in aerosol formation and cloud nucleation. Its moderate water solubility (3.686 g/L at 0°C) and low volatility (saturation mass concentration ~5.2 μg/m³) facilitate partitioning into aqueous phases, where it influences multiphase chemistry. For instance, its dissociation constant (pKₐ ≈ 5.19 at 298 K) governs acid-base equilibria in cloud droplets, affecting aerosol hygroscopicity. This compound also contributes to SOA growth by acting as a surfactant, reducing surface tension in water clusters. Field studies detect it in rural and forested aerosols at concentrations reflecting seasonal terpene emissions.

Table 1: Key Physicochemical Properties of cis-Pinonic Acid

| Property | Value | Source |

|---|---|---|

| Melting Point | 104–107°C | |

| Water Solubility (0°C) | 3.686 g/L | |

| pKₐ (298 K) | 5.19 | |

| Henry’s Law Constant | 2 × 10⁷ M/atm |

Relationship to α-Pinene and Terpene Chemistry

This compound is a first-generation oxidation product of α-pinene, a monoterpene emitted by coniferous plants. The reaction begins with ozone or hydroxyl radical (·OH) attack on α-pinene’s double bond, forming unstable Criegee intermediates that isomerize into this compound via vinoxy radicals. This pathway dominates under both low-temperature combustion (500–800 K) and atmospheric conditions. Notably, cis-pinonic acid constitutes 1–4% of α-pinene-derived SOA mass, with yields influenced by relative humidity and oxidant concentrations. Its structural analogs, such as norpinonic and pinic acid, arise from further oxidation or fragmentation.

Equation 1: Simplified α-Pinene Oxidation to this compound

$$ \text{α-Pinene} + \text{O}_3 \rightarrow \text{Criegee Intermediate} \rightarrow \text{this compound} + \text{OH} $$

Current Research Landscape

Recent studies explore this compound’s reactivity in extreme environments. For example, aging in concentrated sulfuric acid (10 M) induces isomerization to homoterpenyl methyl ketone, a chromophore implicated in brown carbon formation. Photolysis experiments reveal Norrish-type pathways: UV irradiation (280–400 nm) cleaves the carbonyl group, yielding limononic acid (C₁₀H₁₆O₃) as the primary product. Computational models corroborate these pathways, predicting triplet-state dynamics drive photodissociation.

Synthetic applications are also advancing. Researchers derivatize this compound’s ketone and carboxyl groups to produce amides and esters with potential bioactivity. For instance, benzylamine derivatives exhibit antimicrobial properties in preliminary assays. Meanwhile, chiral analysis of ice cores uses this compound enantiomers to reconstruct historical α-pinene emissions, revealing a 2:1 excess of (-)-α-pinene-derived cis-pinonic acid in pre-1920s Antarctica.

Table 2: Major Reaction Pathways of this compound

Propiedades

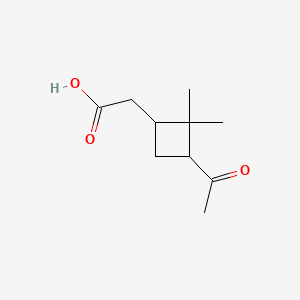

IUPAC Name |

2-(3-acetyl-2,2-dimethylcyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-6(11)8-4-7(5-9(12)13)10(8,2)3/h7-8H,4-5H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIZDUQQDBXJXLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CC(C1(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874123 | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473-72-3, 17879-35-5, 61826-55-9 | |

| Record name | Pinonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-DL-Pinonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017879355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl-, (1R,3R)-rel- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061826559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46248 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pinonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutaneacetic acid, 3-acetyl-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-3-acetyl-2,2-dimethylcyclobutylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-Pinonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Oxidation of α-Pinene

The most common and direct method to prepare this compound is by oxidation of α-pinene, a naturally abundant monoterpene. This oxidation can be achieved via several routes:

Ozonolysis of α-Pinene : Ozone reacts with α-pinene to cleave the double bond, forming this compound among other products. This reaction is often performed in aqueous or organic solvents under controlled temperature and ozone concentration. The ozonolysis route is widely used in atmospheric chemistry studies to simulate secondary organic aerosol formation.

Bromine-mediated Oxidation : A specific laboratory synthesis involves bromine and sodium hydroxide to generate sodium hydrobromite, which oxidizes this compound precursors to pinic acid (a close analog of this compound) that can be further converted to this compound. For example, in one procedure, 2.8 g of cis-pinonic acid was dissolved in dioxane and treated with sodium hydrobromite solution at low temperature (-15 °C to 0 °C) with stirring for several hours, followed by extraction and purification steps to yield cis-pinic acid with 88% yield and 96% purity.

Conversion of Pinic Acid to this compound

Pinic acid can be converted to this compound through various chemical transformations, including rearrangements and functional group modifications. The oxidation state and ring structures are carefully controlled to obtain this compound with high purity.

Synthesis of Peroxypinic Acids as Derivatives

Recent studies have synthesized peroxypinic acids, which are oxidized derivatives of this compound, to study their role in atmospheric chemistry. These peroxy acids are prepared by reacting pinic acid with hydrogen peroxide in the presence of sulfuric acid at low temperatures (10–15 °C). For example, 10 mg of pinic acid was dissolved in concentrated sulfuric acid and cooled, then 50% hydrogen peroxide was added dropwise. After reaction and ammonium sulfate addition, the products were isolated and characterized by NMR and mass spectrometry.

Detailed Experimental Procedure Example

| Step | Reagents and Conditions | Description | Yield/Purity |

|---|---|---|---|

| 1 | Dissolve 2.8 g cis-pinonic acid in 50 mL dioxane | Prepare substrate solution | - |

| 2 | Prepare sodium hydrobromite: dissolve 8.2 g NaOH in 196 mL water, add 7.5 g bromine at 0 °C | Oxidant preparation | - |

| 3 | Add sodium hydrobromite dropwise to this compound solution at -15 °C over 30 min | Controlled oxidation | - |

| 4 | Stir at 0 °C for 2 h, then overnight at room temperature | Reaction completion | - |

| 5 | Extract 3x with dichloromethane, acidify aqueous phase to pH 1 with HCl | Product isolation | - |

| 6 | Extract 5x with diethyl ether, dry over sodium sulfate, filter, evaporate | Purification | - |

| 7 | Charcoal treatment in diethyl ether, filter, evaporate | Final purification | 2.5 g (88% yield), 96% purity |

Characterization was done by comprehensive NMR techniques confirming the structure.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectra confirm the chemical shifts and coupling constants consistent with this compound structure.

- Mass Spectrometry (MS) : Used especially in studies of peroxypinic acids to identify fragmentation patterns specific to derivatives.

- Chromatography : Liquid chromatography coupled with tandem MS (LC-MS/MS) is employed for separation and identification of this compound and its derivatives in complex mixtures.

Summary Table of Key Preparation Methods

| Method | Starting Material | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| Ozonolysis | α-Pinene | Ozone in air or solvent, controlled temp | This compound | Variable | Mimics atmospheric oxidation |

| Bromine oxidation | cis-Pinonic acid | NaOH, Br2 (sodium hydrobromite), low temp | cis-Pinic acid (precursor) | 88% | Requires careful pH control |

| Peroxy acid synthesis | Pinic acid | H2SO4, H2O2, low temp | Peroxypinic acids | - | Used for atmospheric proxy studies |

| Photolysis | This compound | UV irradiation | Limononic acid (isomer) | - | Mechanistic insight |

Research Findings and Notes

- The bromine oxidation method provides a high-yield, high-purity route to cis-pinic acid, which can be further manipulated to this compound or its derivatives.

- Peroxy acid derivatives synthesized from pinic acid are unstable but provide important insights into atmospheric chemistry and secondary organic aerosol formation.

- Photolysis studies reveal that this compound undergoes Norrish type II reactions leading to ring cleavage and isomerization, which is relevant for understanding its environmental fate.

- Analytical methods combining chromatography and mass spectrometry are critical for characterizing this compound and related compounds in complex mixtures.

Análisis De Reacciones Químicas

Types of Reactions: Pinonic acid undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form pinic acid and other secondary organic aerosols.

Reduction: Reduction of this compound can yield pinonaldehyde and other related compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Acid chlorides and amines are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Pinic acid, 3-methyl-1,2,3-butanetricarboxylic acid.

Reduction: Pinonaldehyde, norpinic acid.

Substitution: Esters, amides.

Aplicaciones Científicas De Investigación

Organic Synthesis

Pinonic Acid as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis. It can be transformed into various derivatives that exhibit interesting biological activities. Research has demonstrated that derivatives of this compound possess antibacterial and anti-inflammatory properties, making them potential candidates for drug discovery .

Case Study: Synthesis of Novel Therapeutic Agents

A study focused on synthesizing novel molecules from cis-pinonic acid involved transforming α-pinene into cis-pinonic acid through oxidation. The resulting cis-pinonic acid was then reacted with different amines to produce amide derivatives. These derivatives were screened for therapeutic effects, indicating the potential of this compound in pharmaceutical applications .

Environmental Science

Role in Secondary Organic Aerosol Formation

This compound is a significant product of the atmospheric oxidation of α-pinene and plays a crucial role in secondary organic aerosol (SOA) formation. Studies have shown that this compound can undergo further oxidation to form compounds such as 3-methyl-1,2,3-butanetricarboxylic acid (MBTCA), which serves as a tracer for SOA from terpenes .

Case Study: Gas Phase Oxidation

Research conducted under simulated atmospheric conditions revealed that the oxidation of this compound leads to the formation of MBTCA via gas-phase reactions. The yield of MBTCA was found to correlate with the concentration of this compound, highlighting its importance in understanding aerosol chemistry and environmental impacts .

Analytical Chemistry

Detection and Analysis Techniques

This compound has been analyzed using advanced techniques such as hollow fiber liquid phase microextraction (HF-LPME), which allows for the effective extraction and quantification of this compound from ambient aerosol samples. This method achieved high enrichment factors for both pinic and pinonic acids, demonstrating its efficacy in environmental monitoring .

| Analytical Method | Enrichment Factor (this compound) | Detection Limit (ng/L) |

|---|---|---|

| HF-LPME | 28,050 | 1.0 |

Medicinal Chemistry

Potential Therapeutic Applications

The biological activity of this compound derivatives has prompted research into their therapeutic applications. For instance, compounds derived from this compound have shown promise as anti-inflammatory agents and could be developed into new pharmaceuticals targeting various health conditions .

Case Study: Antibacterial Activity

In one study, the antibacterial properties of this compound derivatives were investigated, revealing significant activity against several bacterial strains. This finding supports further exploration into the development of new antibiotics based on this compound structures .

Mecanismo De Acción

The mechanism of action of pinonic acid involves its interaction with various molecular targets and pathways:

Oxidation Pathways: this compound undergoes oxidation to form secondary organic aerosols, which play a role in atmospheric processes.

Molecular Targets: It interacts with enzymes involved in the biosynthesis of secondary metabolites in plants.

Pathways Involved: this compound is involved in the oxidative degradation pathways of monoterpenes, contributing to the formation of secondary organic aerosols.

Comparación Con Compuestos Similares

- Pinic acid

- Norpinic acid

- Pinonaldehyde

Pinonic acid’s unique structural features and reactivity make it a valuable compound in various fields of research and industry.

Actividad Biológica

Pinonic acid, a bicyclic monoterpene derived from α-pinene, has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antifungal properties, cytotoxic effects, and the mechanisms underlying these activities.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which influences its biological interactions. The compound can exist in various isomeric forms, with cis-pinonic acid being the most studied due to its significant biological activity.

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound derivatives. For instance, a study demonstrated that a this compound derivative containing a thiourea motif exhibited promising antifungal activity against Colletotrichum fructicola, with an effective concentration (EC50) of 9.22 mg/L, comparable to the positive control kresoxim-methyl (EC50 = 9.69 mg/L) .

The antifungal mechanism involves:

- Cell Membrane Disruption : The compound increases cell membrane permeability, leading to mycelium deformity.

- Targeting Cellular Barriers : The structural modifications in this compound derivatives enhance their ability to penetrate fungal cellular barriers.

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cell lines. In a study assessing the toxicological responses of lung cells to α-pinene-derived secondary organic aerosols (SOA), it was found that exposure to high concentrations of α-pinene SOA led to decreased cellular proliferation and increased oxidative stress in BEAS-2B cells (a bronchial epithelial cell line) . Specifically:

- Inhibition Concentration-50 (IC50) : The IC50 values were determined to be 912 μg/mL and 230 μg/mL at 24 and 48 hours post-exposure, respectively.

- Oxidative Stress : A significant increase in reactive oxygen species (ROS) was observed, indicating potential cytotoxic effects associated with prolonged exposure.

Comparative Analysis of Biological Activities

| Activity | This compound | Derivative with Thiourea | Control (Kresoxim-Methyl) |

|---|---|---|---|

| Antifungal Activity (EC50) | Not specified | 9.22 mg/L | 9.69 mg/L |

| Cytotoxicity (IC50 at 24h) | 912 μg/mL | Not applicable | Not applicable |

| Oxidative Stress Increase | Yes | Not applicable | Not applicable |

Case Studies and Research Findings

- Antifungal Efficacy : A study found that this compound derivatives showed significant antifungal activity against various fungal pathogens, suggesting their potential use as agricultural fungicides .

- Cytotoxicity Assessment : Research on lung cell lines indicated that exposure to α-pinene SOA components, including this compound, could lead to significant cytotoxic effects through oxidative stress mechanisms .

- Chemical Behavior Under Acidic Conditions : Another study explored the behavior of cis-pinonic acid under highly acidic conditions, revealing its potential for forming chromophores that may affect its biological activity .

Q & A

Q. What strategies ensure reproducibility in this compound quantification across interdisciplinary studies?

- Methodological Answer : Standardize protocols for filter extraction (e.g., sonication in methanol), internal standards (e.g., deuterated analogs), and inter-laboratory comparisons. Publish raw chromatograms and calibration curves in open-access repositories. Adopt ISO 17025 guidelines for QA/QC .

Data Interpretation and Reporting

Q. How should researchers address detection limits and uncertainties in this compound measurements?

- Methodological Answer : Report limits of detection (LOD) and quantification (LOQ) based on signal-to-noise ratios (≥3 and ≥10, respectively). Use error propagation models for uncertainty in filter sampling and derivatization steps. For non-detects, apply multiple imputation or Kaplan-Meier estimation .

Q. What meta-analysis techniques are suitable for synthesizing conflicting data on this compound's atmospheric lifetime?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.